

An In-depth Technical Guide to 4-Heptenal: Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Heptenal**

Cat. No.: **B13408354**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Heptenal**, a seven-carbon unsaturated aldehyde with significance in flavor chemistry, organic synthesis, and as a potential bioactive molecule. This document details its physicochemical properties, outlines a representative synthetic protocol, and explores its plausible role in biological signaling pathways related to lipid peroxidation.

Core Properties of 4-Heptenal

4-Heptenal is a volatile organic compound that exists as two geometric isomers, **(Z)-4-Heptenal** (cis) and **(E)-4-Heptenal** (trans). The **(Z)-isomer** is particularly noted for its potent, creamy, and green aroma, making it a significant component in the flavor profile of various foods, especially dairy products.

Quantitative Data Summary

The following table summarizes the key quantitative data for **4-Heptenal**, primarily focusing on the more commonly referenced **(Z)-isomer**.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₁₂ O	[1] [2] [3]
Molecular Weight	112.17 g/mol	[1] [2]
CAS Number	6728-31-0 ((Z)-isomer)	[1] [3]
Boiling Point	60 °C @ 25 mmHg	
Density	0.847 g/mL at 25 °C	
Refractive Index	n _{20/D} 1.434	

Synthesis of (Z)-4-Heptenal: A Representative Protocol

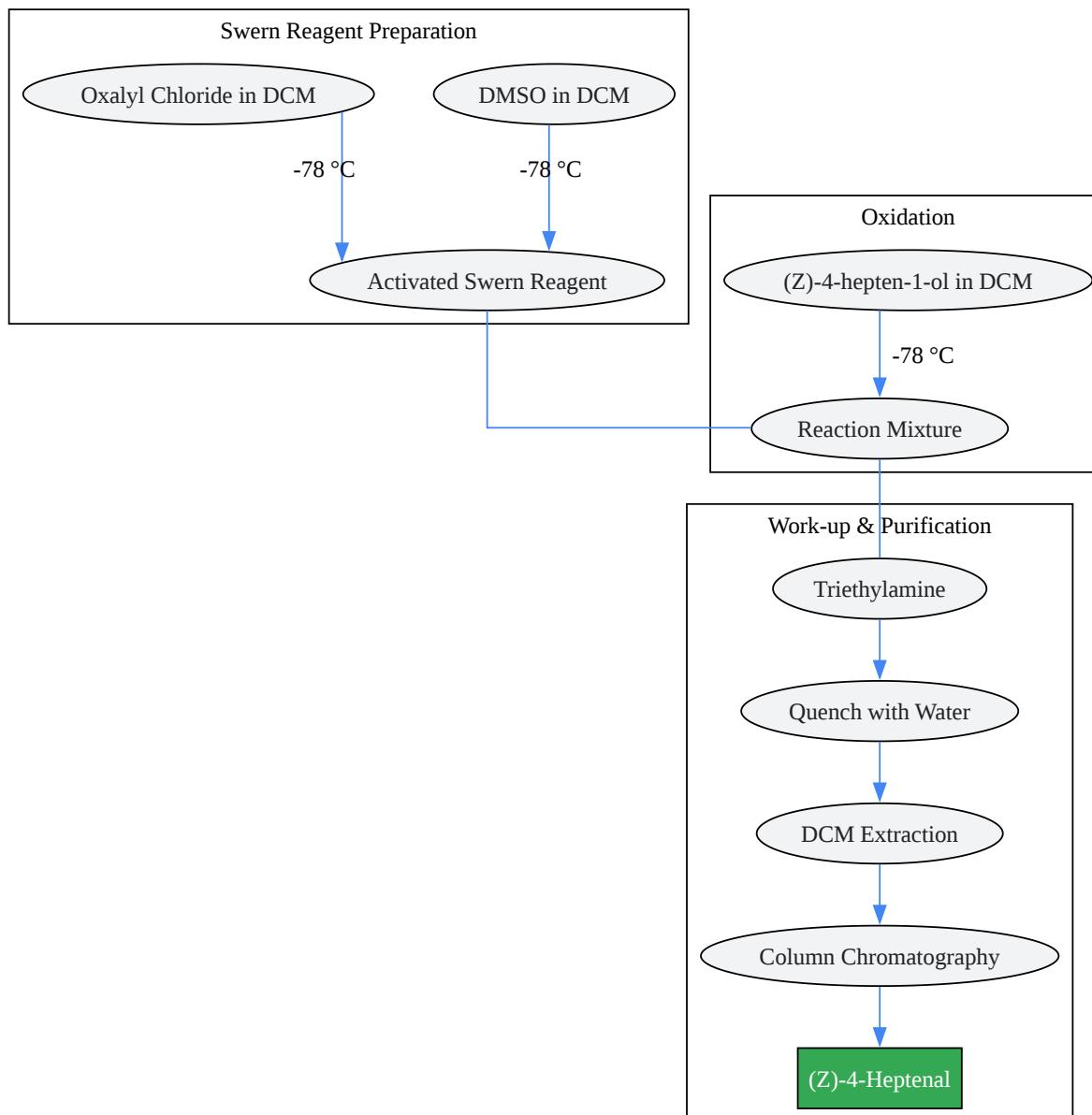
While various synthetic routes to **4-Heptenal** exist, a common and reliable laboratory-scale method involves the oxidation of the corresponding alcohol, (Z)-4-hepten-1-ol. The following is a representative experimental protocol based on a Swern oxidation, which is known for its mild conditions and high yield for the conversion of primary alcohols to aldehydes.

Disclaimer: This is a representative protocol and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Experimental Protocol: Swern Oxidation of (Z)-4-hepten-1-ol

Materials:

- (Z)-4-hepten-1-ol
- Oxalyl chloride ((COCl)₂)
- Dimethyl sulfoxide (DMSO)
- Triethylamine (Et₃N)
- Dichloromethane (DCM), anhydrous


- Argon or Nitrogen gas (inert atmosphere)
- Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, etc.)
- Magnetic stirrer and stirring bar
- Low-temperature bath (e.g., dry ice/acetone, -78 °C)

Procedure:

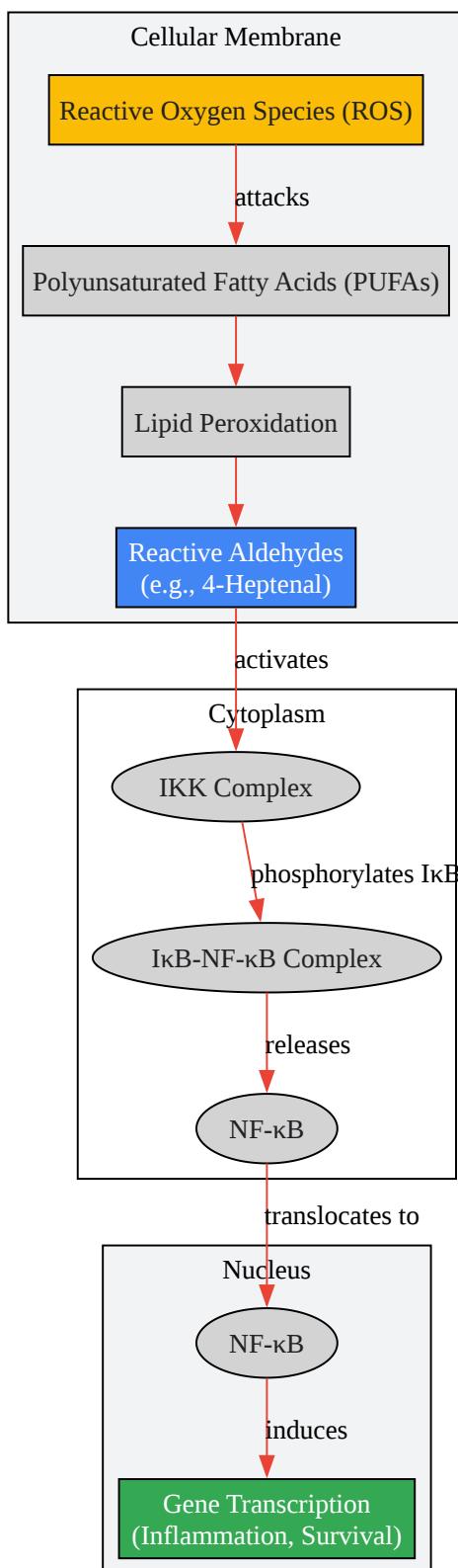
- Preparation of the Swern Reagent:
 - In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (argon or nitrogen), dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) to a concentration of approximately 2 M.
 - Cool the solution to -78 °C using a dry ice/acetone bath.
 - Slowly add a solution of dimethyl sulfoxide (2.2 equivalents) in anhydrous DCM to the oxalyl chloride solution via the dropping funnel, ensuring the internal temperature does not exceed -60 °C.
 - Stir the resulting mixture at -78 °C for 15 minutes.
- Oxidation of the Alcohol:
 - Dissolve (Z)-4-hepten-1-ol (1.0 equivalent) in a minimal amount of anhydrous DCM.
 - Add the alcohol solution dropwise to the pre-formed Swern reagent at -78 °C.
 - Stir the reaction mixture at this temperature for 45-60 minutes.
- Work-up:
 - Add triethylamine (5.0 equivalents) to the reaction mixture, still at -78 °C.
 - Allow the reaction to warm to room temperature over approximately 30-45 minutes.

- Quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
- Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude **(Z)-4-Heptenal**.
- Purification:
 - The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **(Z)-4-Heptenal**.

Experimental Workflow for Synthesis

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **(Z)-4-Heptenal** via Swern oxidation.


Biological Significance and Plausible Signaling Pathways

4-Heptenal is known to be a product of lipid peroxidation, a process where oxidants like reactive oxygen species (ROS) attack polyunsaturated fatty acids in cell membranes. While specific signaling pathways directly initiated by **4-Heptenal** are not well-documented, it belongs to a class of reactive aldehydes known to modulate cellular signaling, often in the context of oxidative stress.

These aldehydes can act as signaling molecules that trigger adaptive responses at low concentrations or contribute to cellular damage at higher levels. A key pathway implicated in the response to oxidative stress and inflammation is the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade. Aldehydes derived from lipid peroxidation can influence this pathway, leading to the regulation of genes involved in inflammation, immunity, and cell survival.

Plausible Signaling Pathway Involving Lipid Peroxidation-Derived Aldehydes

The following diagram illustrates a generalized signaling pathway initiated by lipid peroxidation, highlighting the potential role of aldehydes such as **4-Heptenal**.

[Click to download full resolution via product page](#)

Caption: Plausible signaling pathway for lipid peroxidation-derived aldehydes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. Swern Oxidation [organic-chemistry.org]
- 3. CIS-4-HEPTENAL Four Chongqing Chemdad Co. , Ltd [chemdad.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Heptenal: Properties, Synthesis, and Biological Relevance]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13408354#molecular-weight-and-formula-of-4-heptenal>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

